N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Catalog No.
S11589489
CAS No.
M.F
C16H16ClNO2
M. Wt
289.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Product Name

N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

InChI

InChI=1S/C16H16ClNO2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

NCVLTBJUROUIKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C

N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is an organic compound classified as a benzamide. It features a benzene ring substituted with a 5-chloro-2-methylphenyl group and an ethoxy group attached to the amide nitrogen. This structure contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Substitution Reactions: The chlorine and ethoxy groups can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation to form various derivatives or be reduced to yield amines or alcohols.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, producing the corresponding carboxylic acid and amine.

The biological activity of N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is an area of active research. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives may inhibit cancer cell proliferation, making them candidates for further drug development.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The synthesis of N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide typically involves several key steps:

  • Formation of the Amide Bond: This is achieved by reacting 5-chloro-2-methylaniline with 4-ethoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
  • Ethoxylation: The ethoxy group is introduced through etherification using ethyl iodide and a base like potassium carbonate.

In industrial settings, these methods can be scaled up using continuous flow reactors and advanced purification techniques to ensure high yield and purity.

N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with targeted biological activity.
  • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Investigated for potential use in developing pest control agents due to its biological activity against microorganisms.

Interaction studies involving N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide focus on its binding affinity to specific biological targets. These studies may include:

  • Enzyme Kinetics: Evaluating how the compound affects enzyme activity in vitro.
  • Cellular Assays: Assessing cytotoxicity and therapeutic efficacy in cancer cell lines.
  • Molecular Docking Studies: Predicting interactions with target proteins to understand the mechanism of action better.

Several compounds share structural similarities with N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide. Here are some notable examples:

Compound NameDescriptionUnique Features
3-bromo-N-(5-chloro-2-methylphenyl)benzamideLacks the ethoxy group; may have different reactivityBromine substitution alters chemical properties
N-(4-Amino-2-methylphenyl)-2-ethoxybenzamideContains an amino group instead of a chloro groupPotentially different biological interactions
3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amineFeatures a pyridine ring instead of a benzene ringAlters electronic properties and reactivity

Uniqueness

N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both chlorine and ethoxy groups allows for versatile modifications that can enhance its pharmacological profiles, making it a valuable candidate for further research and development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

289.0869564 g/mol

Monoisotopic Mass

289.0869564 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types